

# 2-cyclopropyl-5-nitro-1H-indole CAS number and molecular formula

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## Compound of Interest

Compound Name: 2-cyclopropyl-5-nitro-1H-indole

Cat. No.: B2385354

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## Technical Whitepaper: 2-cyclopropyl-5-nitro-1H-indole

### Compound Identification

Identifier	Value
Chemical Name	2-cyclopropyl-5-nitro-1H-indole
CAS Number	952664-85-6
Molecular Formula	C <sub>11</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	202.21 g/mol

## Introduction

Indole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities. The incorporation of a nitro group, particularly at the 5-position of the indole ring, has been shown to be crucial for certain biological activities, including anticancer and antimicrobial properties. Furthermore, the substitution at the 2-position of the indole scaffold allows for the modulation of these activities. This technical guide focuses on the chemical and potential biological characteristics of **2-cyclopropyl-5-nitro-1H-indole**, a molecule of interest for

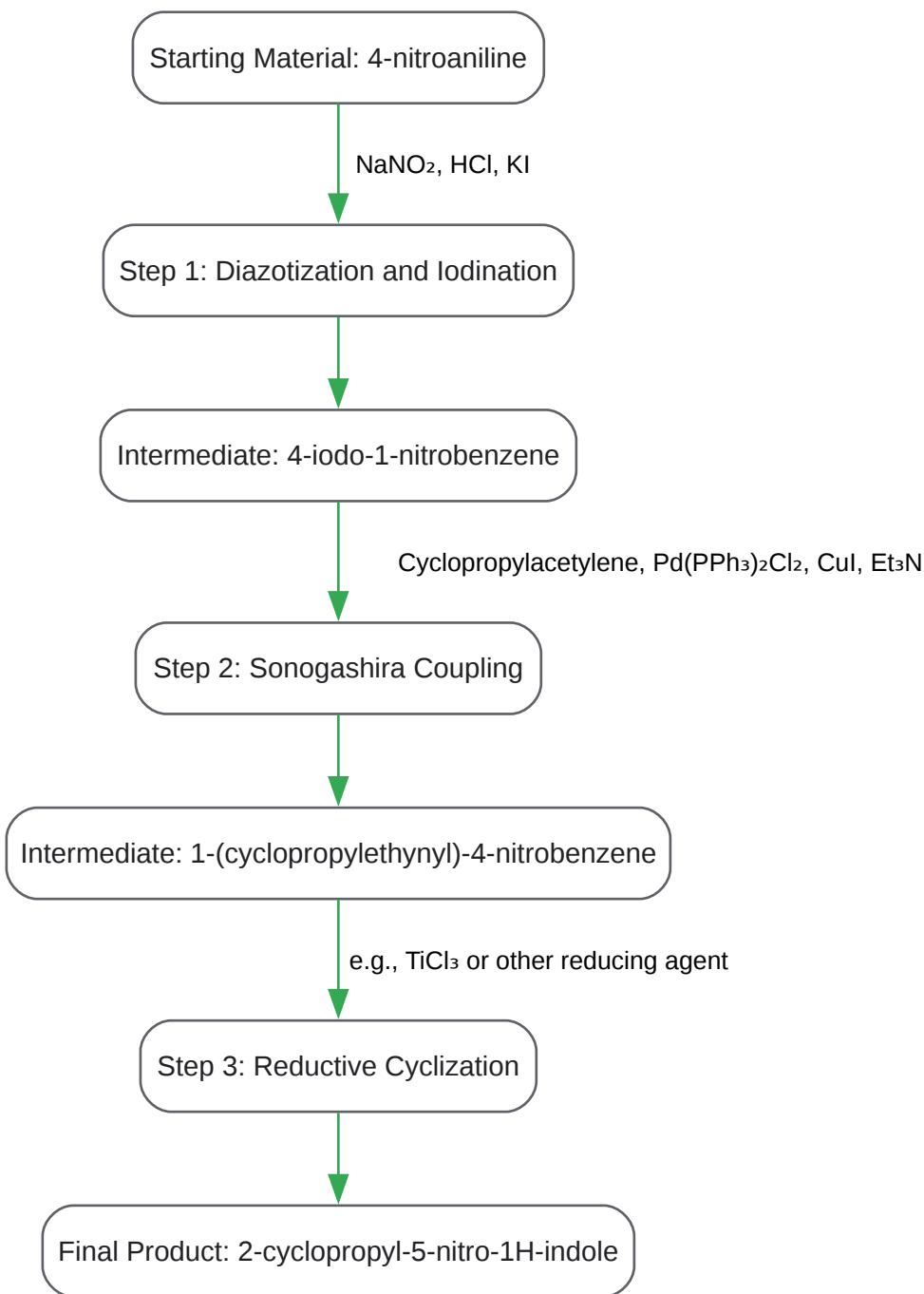
researchers in drug discovery and development. While specific experimental data for this exact compound is limited in publicly available literature, this paper will extrapolate from closely related analogues to provide a comprehensive overview of its likely synthesis, potential biological activities, and mechanisms of action.

## Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of **2-cyclopropyl-5-nitro-1H-indole** is not readily available. However, based on established methods for the synthesis of related 2-substituted-5-nitroindoles, a plausible synthetic route can be proposed. The following sections detail a potential synthetic strategy and the associated experimental protocols, derived from analogous syntheses in the scientific literature.

## Proposed Synthetic Pathway

The synthesis of **2-cyclopropyl-5-nitro-1H-indole** can be envisioned through a multi-step process, likely starting from a commercially available nitroaniline. A potential workflow is outlined below.



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Caption: Proposed synthetic workflow for **2-cyclopropyl-5-nitro-1H-indole**.

## Detailed Experimental Protocols (Hypothetical)

The following protocols are adapted from methodologies reported for the synthesis of similar indole derivatives and should be considered as a starting point for the development of a robust

synthesis for **2-cyclopropyl-5-nitro-1H-indole**.

Step 1: Synthesis of 4-iodo-1-nitrobenzene from 4-nitroaniline

- Dissolve 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.
- Cool the solution to 0-5 °C in an ice bath.
- Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
- Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
- In a separate flask, dissolve potassium iodide in water and add it to the diazonium salt solution.
- Allow the reaction mixture to warm to room temperature and then heat gently until the evolution of nitrogen gas ceases.
- Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the organic layer with sodium thiosulfate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-iodo-1-nitrobenzene.

Step 2: Sonogashira Coupling to form 1-(cyclopropylethynyl)-4-nitrobenzene

- To a solution of 4-iodo-1-nitrobenzene in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine), add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide.
- Bubble argon through the solution for 15-20 minutes to ensure an inert atmosphere.
- Add cyclopropylacetylene to the reaction mixture.
- Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).

- Cool the reaction mixture, filter to remove the catalyst, and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain 1-(cyclopropylethynyl)-4-nitrobenzene.

#### Step 3: Reductive Cyclization to **2-cyclopropyl-5-nitro-1H-indole**

A variety of reducing agents can be employed for the reductive cyclization of o-nitrophenylacetylenes to indoles.

- Dissolve 1-(cyclopropylethynyl)-4-nitrobenzene in a suitable solvent (e.g., methanol, ethanol, or THF).
- Add a reducing agent such as titanium(III) chloride solution dropwise at room temperature.
- Stir the reaction mixture until the reaction is complete (monitored by TLC).
- Quench the reaction by the addition of water or a basic solution.
- Extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield **2-cyclopropyl-5-nitro-1H-indole**.

## Potential Biological Activities and Data

While direct biological data for **2-cyclopropyl-5-nitro-1H-indole** is not available, extensive research on analogous 5-nitroindole derivatives suggests potential activity in two primary areas: as anticancer agents and as bacterial efflux pump inhibitors.

## Anticancer Activity: c-Myc G-Quadruplex Binders

Recent studies have identified 5-nitroindole derivatives as binders of the c-Myc G-quadruplex, a secondary DNA structure in the promoter region of the c-Myc oncogene.<sup>[1]</sup> Stabilization of

this G-quadruplex can suppress c-Myc transcription, leading to downregulation of the c-Myc protein and subsequent anticancer effects.

Table 1: In Vitro Anticancer Activity of Analogous 5-Nitroindole Derivatives

Compound (Analogue)	Cell Line	Assay	IC <sub>50</sub> (μM)	Reference
5-nitro-1-(pyrrolidin-1-ylmethyl)-1H-indole	HeLa	MTT	8.5 ± 0.7	[1]
1-((1H-indol-5-yl)methyl)pyrrolidine	HeLa	MTT	12.3 ± 1.1	[1]

Note: The data presented is for structurally related compounds and should be used as an indicator of potential activity for **2-cyclopropyl-5-nitro-1H-indole**.

## Antibacterial Activity: NorA Efflux Pump Inhibition

Derivatives of 2-aryl-5-nitro-1H-indole have been investigated as inhibitors of the NorA efflux pump in *Staphylococcus aureus*. The NorA pump is a multidrug resistance protein that actively transports various antibiotics out of the bacterial cell, conferring resistance. Inhibition of this pump can restore the efficacy of conventional antibiotics.

Table 2: NorA Efflux Pump Inhibitory Activity of an Analogous 2-Aryl-5-nitro-1H-indole

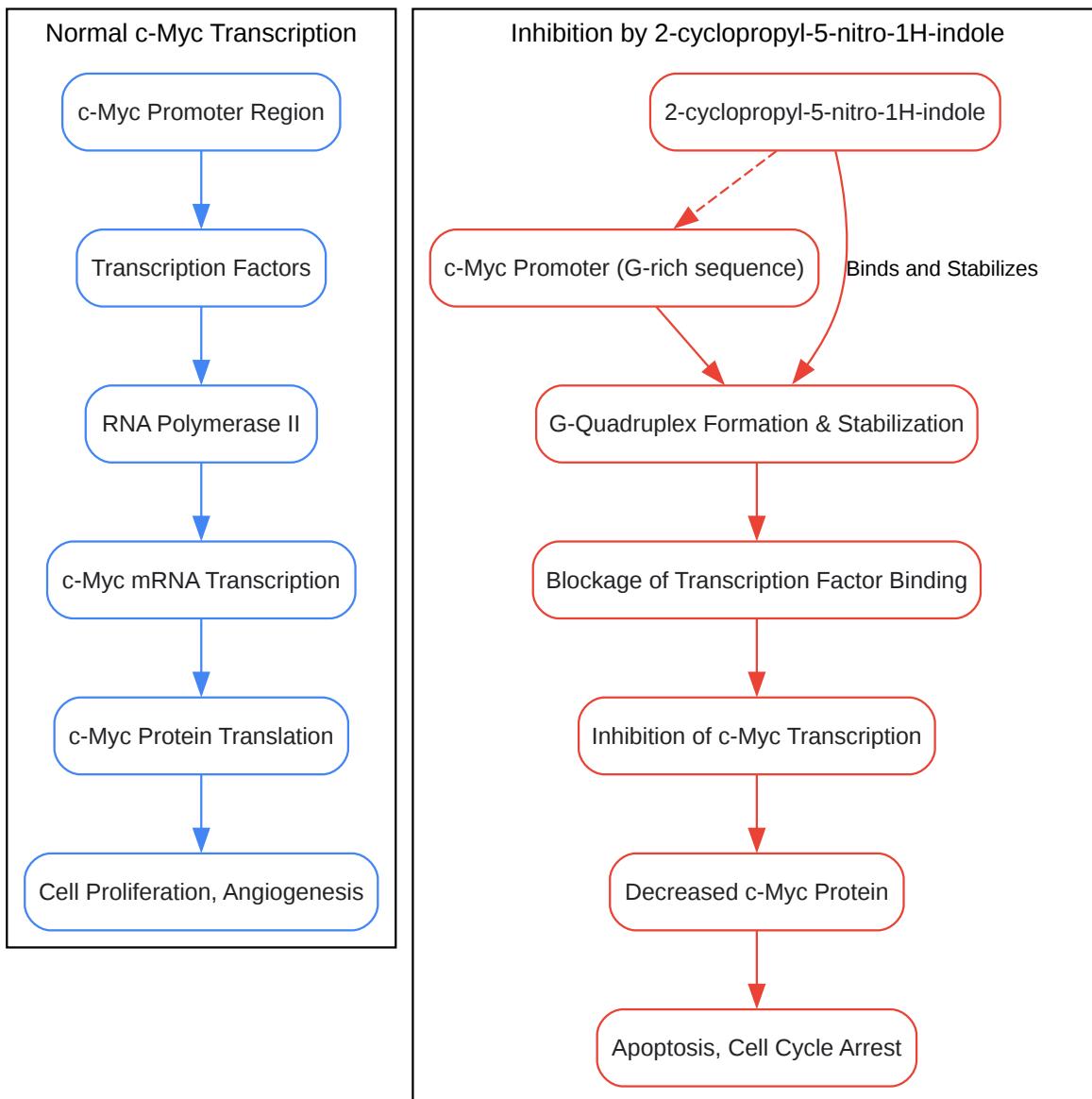
Compound (Analogue)	Antibiotic	Fold Potentiation of MIC	Reference
2-phenyl-5-nitro-1H-indole	Berberine	8	[2]
2-phenyl-5-nitro-1H-indole	Ciprofloxacin	4	[2]

Note: The data presented is for a structurally related compound and should be used as an indicator of potential activity for **2-cyclopropyl-5-nitro-1H-indole**.

## Signaling Pathways and Mechanisms of Action

### Proposed Mechanism of Anticancer Activity

The likely mechanism of anticancer action for a 5-nitroindole derivative such as **2-cyclopropyl-5-nitro-1H-indole** is through the stabilization of the c-Myc G-quadruplex. The following diagram illustrates this proposed signaling pathway.



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Caption: Proposed mechanism of action for the anticancer activity of **2-cyclopropyl-5-nitro-1H-indole** via c-Myc G-quadruplex stabilization.

## Conclusion

**2-cyclopropyl-5-nitro-1H-indole** is a compound with significant potential in the fields of oncology and infectious disease research. While direct experimental data is sparse, the well-documented activities of structurally similar 5-nitroindole derivatives provide a strong rationale for its investigation as a c-Myc G-quadruplex binder and a bacterial NorA efflux pump inhibitor. The synthetic pathways and experimental protocols outlined in this guide, though hypothetical, are based on established chemical principles and offer a solid foundation for the future synthesis and evaluation of this promising molecule. Further research is warranted to elucidate the specific biological profile of **2-cyclopropyl-5-nitro-1H-indole** and to validate its therapeutic potential.

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## References

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